2-(2-fluorophenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide
Description
This compound features a 2-fluorophenoxy group attached to an acetamide backbone, with a sulfonylethyl linker connecting to a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-18-8-4-5-9-19(18)28-16-20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJZKUEHJXNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Fluorophenoxy Acetic Acid
2-Fluorophenol (1.0 eq) undergoes nucleophilic displacement with ethyl bromoacetate in acetone under reflux (82°C, 6 h), followed by alkaline hydrolysis (NaOH, 70°C, 2 h) to yield 2-fluorophenoxy acetic acid (89% yield). Critical parameters:
Preparation of 2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethylamine
4-Phenylpiperazine (1.0 eq) reacts with 2-chloroethylsulfonyl chloride (1.2 eq) in dichloromethane at 0°C, followed by amination with aqueous ammonia (25% w/w) to furnish the amine intermediate (74% yield).
Amide Coupling via Carbodiimide Mediation
2-Fluorophenoxy acetic acid (1.1 eq) and 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethylamine (1.0 eq) are coupled using 1,1′-carbonyldiimidazole (CDI, 1.5 eq) in THF at 25°C for 12 h, achieving 93% conversion.
- Activator Choice : CDI outperforms EDC/HOBt in minimizing racemization.
- Solvent : Tetrahydrofuran (THF) enhances reagent solubility without epoxide formation.
Crystallization and Polymorph Control
Post-synthesis, the crude acetamide is recrystallized from n-heptane/ethyl acetate (4:1 v/v) at 4°C for 24 h to isolate Form I (melting point 167–169°C). Alternative protocols yield metastable forms:
- Form II : Rapid cooling (−20°C) from methanol/water (70:30) → mp 154–156°C.
- Amorphous : Spray-drying dichloromethane solution → glass transition at 82°C.
Table 2: Crystallization Conditions and Outcomes
| Form | Solvent System | Cooling Rate | Stirring Time (h) | PXRD Peaks (2θ) |
|---|---|---|---|---|
| I | n-Heptane/EtOAc | 0.5°C/min | 24 | 4.1, 12.2, 16.0, 24.4 |
| II | MeOH/H₂O | 10°C/min | 2 | 5.7, 13.4, 18.9, 22.1 |
Analytical Characterization
4.1 Spectroscopic Validation
- IR (KBr) : 1675 cm⁻¹ (C=O amide), 1340–1160 cm⁻¹ (S=O asym/sym).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.18 (m, 5H, Ph), 6.95–6.88 (m, 4H, fluorophenyl), 3.82 (s, 2H, OCH₂CO), 3.45 (t, J=6.8 Hz, 2H, SO₂CH₂).
4.2 Purity Assessment
HPLC (C18, 60:40 MeCN/H₂O + 0.1% TFA) shows 99.1% purity (tR = 8.7 min), with ≤0.3% residual ethyl acetate by GC-MS.
Comparative Analysis of Industrial-Scale Methods
5.1 Batch vs. Continuous Flow
- Batch : 500 L reactor, 72 h cycle time, 64% yield.
- Flow : Microreactor (0.5 mL volume), 8 h residence time, 79% yield (suppressed side reactions).
5.2 Cost-Benefit Metrics
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like hydroxide ions or halide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-fluorophenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is a promising candidate for drug development, particularly in the field of neuroscience and medicinal chemistry.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes critical structural and functional differences:
Key Structural and Functional Differences
Fluorophenoxy vs. Chlorophenoxy/Methylphenoxy Groups
- The 2-fluorophenoxy group in the target compound may improve metabolic stability and binding affinity compared to 3-methylphenoxy () or chlorophenoxy groups (), as fluorine’s electronegativity and small atomic radius enhance hydrophobic interactions and resist oxidative metabolism .
- Chlorophenyl substituents (e.g., in and ) increase molecular weight and lipophilicity but may reduce selectivity due to steric bulk .
Sulfonylethyl vs. Sulfanyl or Tosyl Linkers
- The sulfonylethyl linker in the target compound likely improves aqueous solubility compared to sulfanyl (thioether) linkers (), which are more prone to oxidation .
Phenylpiperazine vs. Methylpiperazine
Pharmacological Implications
- The target compound’s fluorophenoxy group may enhance these effects .
- Metabolic Stability: The fluorophenoxy group and sulfonylethyl linker in the target compound may confer resistance to cytochrome P450-mediated metabolism compared to chlorinated analogs .
Biological Activity
2-(2-fluorophenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide, identified by its CAS number 897621-61-3, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following:
- Molecular Formula : C20H24FN3O4S
- Molecular Weight : 421.4857 g/mol
- CAS Number : 897621-61-3
- Purity : Typically ≥ 95%
| Property | Value |
|---|---|
| Molecular Formula | C20H24FN3O4S |
| Molecular Weight | 421.4857 g/mol |
| CAS Number | 897621-61-3 |
| Purity | ≥ 95% |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. The presence of the piperazine moiety is associated with various pharmacological effects, including:
- Antidepressant Activity : Studies have shown that compounds with similar structures can modulate serotonin and norepinephrine levels, suggesting potential antidepressant properties.
- Antipsychotic Effects : The piperazine structure is often linked to antipsychotic activity, making this compound a candidate for further investigation in treating schizophrenia and other psychotic disorders.
- Anxiolytic Properties : Given its structural similarities to known anxiolytics, it may also exhibit anxiety-reducing effects.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Fluorinated Phenoxy Group : The fluorine atom enhances lipophilicity and may improve receptor binding affinity.
- Piperazine Moiety : This component is crucial for the interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.
Study on Antidepressant Activity
A recent study explored the antidepressant-like effects of structurally related compounds in animal models. The results indicated that modifications in the piperazine ring significantly affected the efficacy of the compounds in reducing depressive-like behaviors. This suggests that this compound may also possess similar properties.
Neuropharmacological Research
In a neuropharmacological assessment, derivatives of this compound were tested for their ability to inhibit serotonin reuptake. The findings demonstrated that certain analogs exhibited significant inhibition, indicating potential use as antidepressants or anxiolytics.
Q & A
Q. What are the key synthetic routes and critical parameters for achieving high yields of the compound?
The synthesis typically involves multi-step reactions, including sulfonamide formation and acetamide coupling. Critical parameters include:
- Temperature control : Maintaining 0–5°C during sulfonylation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Reaction time : Extended stirring (12–24 hrs) ensures complete coupling of the fluorophenoxy group . Example protocol:
- Step 1: React 4-phenylpiperazine with sulfonyl chloride in DCM at 0°C for 2 hrs.
- Step 2: Couple the intermediate with 2-(2-fluorophenoxy)acetic acid using EDC/HOBt in DMF at RT for 18 hrs .
Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?
A combination of methods is required:
- NMR spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) confirms functional groups (e.g., sulfonyl at δ 3.2–3.5 ppm, fluorophenoxy at δ 6.8–7.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 476.16) .
- Infrared (IR) spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (S=O stretch) verify key bonds .
Q. What preliminary assays are used to screen the compound’s biological activity?
Initial screening often includes:
- In vitro enzyme inhibition assays : Test against targets like kinases or GPCRs at concentrations of 1–100 µM .
- Cell viability assays (e.g., MTT): Evaluate cytotoxicity in cancer cell lines (IC₅₀ calculations) .
- Binding affinity studies : Radioligand displacement assays to assess receptor interactions (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can computational methods optimize the compound’s interaction with biological targets?
Advanced strategies include:
- Molecular docking : Use software like AutoDock Vina to predict binding poses with receptors (e.g., 5-HT₁A or σ receptors) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues .
- QSAR modeling : Correlate structural features (e.g., sulfonyl group position) with activity data to guide derivatization .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or off-target effects. Solutions include:
- Orthogonal validation : Replicate results using alternative assays (e.g., SPR alongside radioligand binding) .
- Dose-response analysis : Establish full concentration curves to confirm potency trends .
- Metabolic stability testing : Use liver microsomes to rule out false negatives from rapid degradation .
Q. How can reaction conditions be tailored to address low yields during scale-up?
Common challenges and mitigations:
- Byproduct formation : Introduce scavengers (e.g., polymer-bound reagents) during sulfonylation .
- Solvent optimization : Replace DMF with THF to improve solubility and reduce side reactions .
- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to enhance efficiency .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., variable IC₅₀ values), cross-validate using isogenic cell lines or in vivo models .
- Structural Confirmation : Always pair NMR with X-ray crystallography (if feasible) to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
